Lipophilicity Differentiation: LogP of 5-Bromo-2-chloronicotinamide vs. Mono-Halogenated and Dichloro Analogs
Lipophilicity governs both synthetic handling (chromatographic purification, liquid–liquid extraction) and biological behaviour (membrane permeability, non-specific binding). The computed LogP of 5-bromo-2-chloronicotinamide (2.30) is markedly higher than that of its mono-chlorinated analog 2-chloronicotinamide (LogP -0.12 to 0.16) and its mono-brominated analog 5-bromonicotinamide (LogP 0.94), and modestly above the dichloro analog 2,5-dichloronicotinamide (LogP 2.19). This 2.3 log-unit span across the series precludes direct solvent/solubility interchangeability [1][2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 |
| Comparator Or Baseline | 2-Chloronicotinamide: LogP = -0.12 to 0.16; 5-Bromonicotinamide: LogP = 0.94; 2,5-Dichloronicotinamide: LogP = 2.19 |
| Quantified Difference | ΔLogP = +2.14 to +2.42 vs. 2-chloronicotinamide; +1.36 vs. 5-bromonicotinamide; +0.11 vs. 2,5-dichloronicotinamide |
| Conditions | Computed values from ACD/Labs or equivalent prediction algorithms; measured values in n-octanol/water system not independently verified |
Why This Matters
For procurement teams sourcing intermediates for medicinal chemistry campaigns, a LogP difference >1 unit directly impacts chromatographic retention time and extraction efficiency, requiring re-optimization of purification protocols if a generic analog is substituted.
- [1] SIELC Technologies. 2-Chloronicotinamide – Chromatography Data. LogP -0.119. CAS 10366-35-5. View Source
- [2] Molbase (qiye.molbase.cn). 2,5-Dichloronicotinamide – Compound Information. LogP 2.1876. CAS 75291-86-0. View Source
